molecular formula C13H10F2O B13691994 1-(Difluoromethyl)-3-phenoxybenzene

1-(Difluoromethyl)-3-phenoxybenzene

Cat. No.: B13691994
M. Wt: 220.21 g/mol
InChI Key: ZLNHPEUKXBABJW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-phenoxybenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products:

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: Difluoromethyl alcohols or hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-3-phenoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Chloromethyl)-3-phenoxybenzene: Contains a chloromethyl group instead of a difluoromethyl group.

    1-(Methyl)-3-phenoxybenzene: Contains a methyl group instead of a difluoromethyl group.

Uniqueness: 1-(Difluoromethyl)-3-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1-(difluoromethyl)-3-phenoxybenzene

InChI

InChI=1S/C13H10F2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H

InChI Key

ZLNHPEUKXBABJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)F

Origin of Product

United States

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